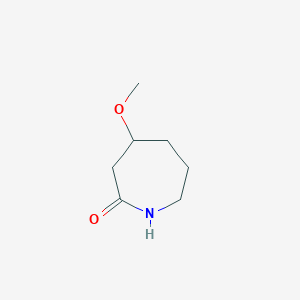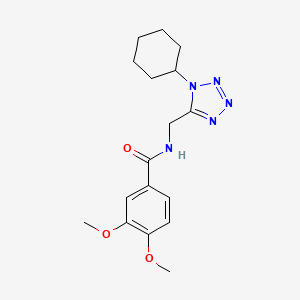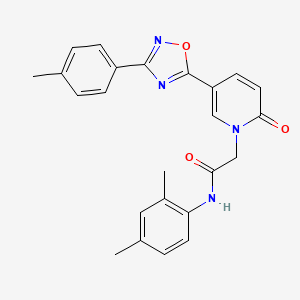![molecular formula C19H19NO2S2 B2710200 N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide CAS No. 2415502-74-6](/img/structure/B2710200.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide, also known as BITMP, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide is not fully understood. However, studies have shown that it may act by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide has anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide has also been found to be stable under various conditions, making it an ideal compound for use in experiments. However, one limitation of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide. One area of interest is its potential applications in the field of organic electronics. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide has unique electronic properties that make it a promising candidate for use in electronic devices. Another area of interest is its potential applications in the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide and its potential applications in these fields.
Synthesis Methods
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3,3'-bithiophene with methyl iodide, followed by the reaction of the resulting compound with 4-methoxybenzylamine. The final step involves the reaction of the intermediate with acetic anhydride to produce N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide has also been found to have potential applications in the field of organic electronics due to its unique electronic properties.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-22-17-5-2-14(3-6-17)4-7-19(21)20-11-18-10-16(13-24-18)15-8-9-23-12-15/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWHHUCATLFIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2710119.png)
![N-(Thiophen-2-YL)-4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidine-1-carboxamide](/img/structure/B2710120.png)

![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2710122.png)
![1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2710123.png)
![N-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2710124.png)


![1-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2710130.png)

![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)